3-nitro-N,N-diphenylbenzamide
Description
Historical Context of Benzamide (B126) Chemistry and Evolution of Research Interest
Benzamide, the simplest amide derivative of benzoic acid, serves as the parent compound for a vast class of molecules that have garnered significant scientific interest over the years. mdpi.comresearchgate.net Historically, research focused on the fundamental properties and reactions of simple, primary amides. However, the field has evolved considerably, with a growing focus on substituted benzamide derivatives. These compounds are recognized as important building blocks and are substructures in numerous pharmaceutical agents and other biologically active molecules. nih.govnih.gov
The versatility of the benzamide structure has led to extensive research into its derivatives, which exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. wikipedia.orgresearchgate.net This has spurred the synthesis and evaluation of increasingly complex structures. The evolution of research interest has thus shifted from the basic benzamide core to highly functionalized derivatives, such as N-substituted and ring-substituted variants, designed to interact with specific biological targets or serve as precursors in advanced organic synthesis. nih.govnih.gov The study of tertiary amides like N,N-diphenylbenzamide represents a key area within this advanced research landscape. researchgate.net
Significance of N,N-Diphenylbenzamide Scaffolds in Organic Synthesis
The N,N-diphenylbenzamide scaffold is a tertiary benzamide characterized by two phenyl groups attached to the nitrogen atom of the benzamide backbone. chemicalbook.com This particular arrangement imparts significant stability and a defined three-dimensional structure, making it a valuable component in the design of complex molecules. In organic synthesis, these scaffolds are recognized as useful building blocks that allow for the introduction of various substituents, facilitating detailed structure-activity relationship analyses. nih.gov
A key significance of the N,N-diphenylbenzamide structure is its role as a precursor in the synthesis of more complex organic molecules. chemicalbook.com For instance, it has been effectively used in palladium-catalyzed N-arylation reactions, highlighting its utility in constructing intricate molecular architectures from more basic starting materials. chemicalbook.com Furthermore, detailed structural studies, including X-ray crystallography and Density Functional Theory (DFT) calculations, have been performed on N,N-diphenylbenzamide. researchgate.net These studies revealed that neutral molecules in the crystal structure are linked by very weak C-H···O interactions, forming a linear chain-like arrangement. researchgate.net This well-characterized, rigid structure makes the scaffold an interesting platform for developing new materials and for studies in supramolecular chemistry.
Overview of Nitro-Substituted Aromatic Compounds in Chemical Research
Nitro-substituted aromatic compounds are a large and vital class of industrial chemicals. chemicalbook.com These organic molecules, which contain one or more nitro groups (–NO₂) attached to an aromatic ring, are almost exclusively synthetic in origin. nih.govchemicalbook.com The chemistry of these compounds has been a subject of study for over a century, beginning with early syntheses like that of nitrobenzene (B124822) in the 19th century. sigmaaldrich.com
The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring to which it is attached. nih.govchemicalbook.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, directing incoming groups to the meta position, while simultaneously facilitating nucleophilic aromatic substitution. chemicalbook.comsigmaaldrich.com Because of these distinct electronic properties, nitroaromatic compounds are crucial intermediates in the synthesis of a wide array of commercial products, including pharmaceuticals, dyes, and agrochemicals. chemicalbook.comnih.gov They serve as versatile starting materials for producing other functionalized aromatic compounds, often through the reduction of the nitro group to an amine. sigmaaldrich.com
Rationale for the Academic Investigation of 3-nitro-N,N-diphenylbenzamide
While the parent N,N-diphenylbenzamide has been studied, the academic investigation of its 3-nitro derivative is driven by a compelling scientific rationale. The introduction of a nitro group onto the core benzoyl ring of the N,N-diphenylbenzamide scaffold creates a novel molecule with a unique combination of structural and electronic features. To date, specific research on this compound is not present in widespread literature, making its study a novel area of inquiry.
The primary rationale for its investigation includes:
Modulation of Electronic Properties: The potent electron-withdrawing capacity of the nitro group at the meta-position is expected to significantly alter the electronic distribution across the entire molecule, influencing its reactivity, polarity, and spectroscopic characteristics compared to the unsubstituted parent compound.
Synthetic Utility: The nitro group can serve as a versatile chemical handle for further synthetic transformations. For example, its reduction to a 3-amino group would provide a route to a new family of N,N-diphenylbenzamide derivatives, potentially with novel biological activities or material properties.
Probing Structural Effects: The presence of the nitro group could disrupt or modify the supramolecular assembly observed in the crystal structure of N,N-diphenylbenzamide. researchgate.net Studying its crystallography would provide insight into how functionalization of the benzoyl ring impacts solid-state packing.
Exploring New Chemical Space: The synthesis and characterization of this compound would expand the library of known benzamide derivatives, providing a new molecular entity for screening in medicinal chemistry, materials science, or as a dye intermediate.
Current State of Knowledge and Research Gaps in Benzamide Derivative Studies
The current body of research on benzamide derivatives is extensive, with a strong emphasis on synthesizing and evaluating new compounds for biological activity. Numerous studies report the development of N-substituted benzamides as potent enzyme inhibitors, targeting proteins such as PARP-1, various cholinesterases, and tyrosinase for applications in oncology and the treatment of neurodegenerative diseases. nih.govresearchgate.netnih.gov Molecular docking simulations are a common tool used to rationalize the observed activities and guide further design. nih.govnih.govresearchgate.net
Data Tables
The following tables provide physicochemical data for the parent compound, N,N-Diphenylbenzamide, and the related primary amide, 3-Nitrobenzamide, for contextual reference.
Table 1: Physicochemical Properties of N,N-Diphenylbenzamide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₅NO | |
| Molar Mass | 273.3 g/mol | |
| CAS Number | 4051-56-3 | |
| Appearance | Tertiary benzamide | chemicalbook.com |
Table 2: Physicochemical Properties of 3-Nitrobenzamide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆N₂O₃ | sigmaaldrich.comnih.gov |
| Molar Mass | 166.13 g/mol | sigmaaldrich.comnih.gov |
| Melting Point | 140-143 °C | sigmaaldrich.com |
| CAS Number | 645-09-0 | sigmaaldrich.comnih.gov |
| Appearance | Yellow Crystalline Powder or Crystals | sigmaaldrich.com |
Properties
IUPAC Name |
3-nitro-N,N-diphenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(15-8-7-13-18(14-15)21(23)24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHWHPBPHFKKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches
Classical Synthesis of N,N-Diphenylbenzamide Core
The foundational step in the synthesis of 3-nitro-N,N-diphenylbenzamide is the construction of the N,N-diphenylbenzamide backbone. This is typically achieved through the formation of an amide bond between a benzoic acid derivative and diphenylamine (B1679370).
Amide Bond Formation via Acyl Chlorides and Diphenylamine
A prevalent and effective method for forming the N,N-diphenylbenzamide core involves the reaction of a benzoyl chloride with diphenylamine. This reaction is a classic example of nucleophilic acyl substitution.
The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acyl chlorides. iitk.ac.invedantu.com This reaction is typically performed under basic conditions, which serve to neutralize the hydrochloric acid byproduct and drive the reaction towards the formation of the amide. vedantu.combyjus.com For the synthesis of N,N-diphenylbenzamide, benzoyl chloride is reacted with diphenylamine in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). Optimization of reaction conditions, including the choice of base and solvent, is crucial for achieving high yields, which can range from 52% to 73%. The use of a two-phase solvent system, consisting of water and an organic solvent, is a common characteristic of Schotten-Baumann conditions. wikipedia.org
Key Features of the Schotten-Baumann Reaction:
It is a base-catalyzed condensation reaction. vedantu.combyjus.com
The base neutralizes the HCl formed, preventing protonation of the amide product. byjus.com
Commonly uses aqueous sodium hydroxide (B78521) or pyridine as the base. byjus.com
Modern synthetic strategies often employ the in situ generation of activating agents to facilitate amide bond formation under milder conditions. researchgate.netacs.org One such approach involves the use of phosphonium (B103445) salts, which can be generated in the reaction mixture from stable precursors like triphenylphosphine (B44618) and an N-haloimide (e.g., N-chlorophthalimide). researchgate.netacs.orgnih.gov These generated phosphonium species activate the carboxylic acid, forming a highly reactive acyloxy-phosphonium salt intermediate. researchgate.netacs.orgnih.gov This intermediate then readily reacts with an amine, such as diphenylamine, to yield the desired amide. researchgate.netacs.orgnih.gov This method offers the advantage of proceeding at room temperature and often results in good to excellent yields. researchgate.netacs.org
Mechanism of Amidation via In Situ Generated Phosphonium Salts:
In situ formation of chloro- and imido-phosphonium salts from triphenylphosphine and N-chlorophthalimide. acs.org
Reaction of the phosphonium salts with a carboxylic acid to form an acyloxy-phosphonium intermediate. acs.org
Nucleophilic attack by the amine on the activated carboxylate to form the amide and triphenylphosphine oxide as a byproduct. acs.org
Strategies for Introducing the Nitro Group into the Benzamide (B126) System
Once the N,N-diphenylbenzamide core is established, the next critical step is the introduction of the nitro group at the 3-position of the benzoyl ring. This can be achieved through direct nitration of the pre-formed amide or by utilizing a nitro-substituted starting material.
Direct Nitration Methodologies (if applicable)
Direct nitration of N,N-diphenylbenzamide can be a potential route. The phenyl rings of N,N-diphenylbenzamide are known to undergo nitration, typically at the para positions due to the steric hindrance imposed by the diphenyl groups. However, achieving selective nitration at the 3-position of the benzoyl ring would require careful control of reaction conditions and might be challenging due to the directing effects of the amide group and the potential for competing nitration on the N-phenyl rings. While direct nitration is a common method for many aromatic compounds, its specific applicability and efficiency for producing this compound would depend on the ability to control the regioselectivity of the nitration reaction. semanticscholar.orgresearchgate.net
Synthesis from Nitro-Substituted Precursors (e.g., 3-nitrobenzoyl chloride)
A more direct and regiochemically controlled approach involves the use of a pre-nitrated starting material, specifically 3-nitrobenzoyl chloride. This method ensures that the nitro group is precisely located at the desired 3-position of the final product.
The synthesis of 3-nitrobenzoyl chloride is typically achieved by reacting 3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene. echemi.comorgsyn.org For instance, heating 3-nitrobenzoic acid with thionyl chloride at reflux for several hours can produce 3-nitrobenzoyl chloride in high yield (90-98%). orgsyn.org
Once 3-nitrobenzoyl chloride is obtained, it can be reacted with diphenylamine under Schotten-Baumann conditions to yield this compound. This reaction is analogous to the synthesis of the unsubstituted N,N-diphenylbenzamide, involving the nucleophilic attack of diphenylamine on the carbonyl carbon of 3-nitrobenzoyl chloride.
Table of Synthetic Reactions for 3-nitrobenzoyl chloride:
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| 3-nitrobenzoic acid | Thionyl chloride | 3-nitrobenzoyl chloride | Reflux, 6 hr | - | |
| m-nitrobenzoic acid | Phosgene | m-nitrobenzoyl chloride | Benzene, DMF, 40-50°C | - | echemi.com |
| m-nitrobenzoic acid | Dichlorosulfoxide | m-nitrobenzoyl chloride | Reflux, 3h | 90-98% | echemi.com |
| m-nitrobenzoic acid | Thionyl chloride | m-nitrobenzoyl chloride | Steam bath, 3 hours | 90-98% | orgsyn.org |
Interactive Data Table of Synthesis Methods Below is an interactive table summarizing the key aspects of the synthetic methodologies discussed.
Click to view interactive data table
| Step | Method | Key Reagents | Intermediate/Product | Typical Conditions | Advantages |
| Core Synthesis | Schotten-Baumann Reaction | Benzoyl chloride, Diphenylamine, Base (e.g., NEt₃) | N,N-Diphenylbenzamide | Anhydrous THF or DCM | Well-established, good yields |
| Core Synthesis | In Situ Activating Agents | Carboxylic acid, Diphenylamine, PPh₃, N-chlorophthalimide | N,N-Diphenylbenzamide | Room temperature | Mild conditions, high efficiency |
| Nitration | Synthesis from Precursor | 3-Nitrobenzoyl chloride, Diphenylamine | This compound | Schotten-Baumann conditions | Regiospecific, high control |
Modern and Sustainable Synthetic Methodologies
Catalytic Approaches to Benzamide Synthesis (e.g., Transition Metal Catalysis)
Catalytic methods are central to the efficient synthesis of benzamides, offering milder reaction conditions and reduced waste compared to classical approaches that use reagents like thionyl chloride. catalyticamidation.infomdpi.comsemanticscholar.org These strategies can be broadly categorized into direct amidation of carboxylic acids and cross-coupling reactions.
Direct Catalytic Amidation: This is the most direct route, forming the amide bond from a carboxylic acid and an amine with water as the only byproduct. rsc.org Various catalysts, including those based on boron and zirconium, have been developed to facilitate this transformation, which often requires elevated temperatures and water removal to drive the reaction to completion. catalyticamidation.infomdpi.comcatalyticamidation.info Boronic acids, for instance, have been shown to be effective catalysts for the amidation of carboxylic acids under reflux conditions in solvents like toluene (B28343). rsc.org
Transition Metal-Catalyzed Cross-Coupling: The formation of the N-aryl bonds in this compound is a prime application for transition metal catalysis. While the direct amidation of 3-nitrobenzoic acid with diphenylamine is conceivable, N-arylation reactions of a primary or secondary amide are a more common strategy for creating N-aryl amides.
Palladium-catalyzed reactions are widely used for C-N bond formation. For instance, palladium catalysts can facilitate the ortho-arylation of benzamides, demonstrating their utility in functionalizing the amide structure. acs.org
Copper-catalyzed Chan-Evans-Lam (CEL) reactions provide a valuable method for N-arylation using aryl boronic acids. nih.govscite.ai These reactions can be chemoselective, targeting amino groups even in the presence of other functionalities. nih.govscite.ai
Nickel-catalyzed systems have also emerged for the N-arylation of primary amides and lactams with various (hetero)aryl electrophiles, showcasing the expanding toolkit for these transformations. nih.gov
The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions. A summary of potential catalytic approaches is presented below.
| Catalytic Strategy | Metal/Catalyst | Typical Substrates | Key Features |
| Direct Amidation | Boronic Acids, B(OCH₂CF₃)₃, Zirconium catalysts | Carboxylic Acids, Amines | Atom economical (water is the only byproduct); often requires dehydration methods. catalyticamidation.inforsc.orgcatalyticamidation.info |
| Buchwald-Hartwig Amination | Palladium with phosphine (B1218219) ligands | Aryl Halides, Amines/Amides | Broad substrate scope for C-N bond formation. |
| Chan-Evans-Lam Coupling | Copper salts (e.g., CuCl, Cu(OAc)₂) | Aryl Boronic Acids, Amines/Amides | Often proceeds under mild, open-flask conditions; shows good chemoselectivity. nih.govscite.ai |
| Nickel-Catalyzed N-Arylation | (PAd-DalPhos)Ni(o-tolyl)Cl | Primary Amides, (Hetero)aryl Halides | Effective for coupling with activated aryl electrophiles. nih.gov |
Green Chemistry Principles in the Synthesis of Benzamide Derivatives
Green chemistry principles are increasingly integrated into the synthesis of benzamides to minimize environmental impact. chemmethod.com This involves developing more atom-economical reactions, using safer solvents, and employing renewable resources and energy-efficient processes. nih.govsphinxsai.com
Key green approaches applicable to benzamide synthesis include:
Catalysis over Stoichiometric Reagents : As discussed, catalytic amidations are inherently greener than methods using stoichiometric coupling agents, which generate significant waste. catalyticamidation.infomdpi.com
Use of Greener Solvents : Efforts are made to replace hazardous volatile organic solvents (VOCs) with more benign alternatives like water, deep eutectic solvents, or cyclopentyl methyl ether. nih.govresearchgate.netnih.gov For example, a sustainable enzymatic method for amide synthesis has been developed using cyclopentyl methyl ether as a safe solvent alternative. nih.gov
Enzymatic Synthesis : Biocatalysts, such as lipases, can be used to form amide bonds under mild conditions. nih.govnumberanalytics.com Candida antarctica lipase (B570770) B (CALB), for instance, has been successfully used for the direct amidation of carboxylic acids with amines, offering high yields and purity without intensive purification. nih.gov
Solvent-Free Reactions : Performing reactions without a solvent, for example by triturating reactants with a catalyst like boric acid, represents a highly green methodology that reduces waste and simplifies work-up. semanticscholar.org
Energy Efficiency : The use of microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. numberanalytics.commdpi.com
Flow Chemistry and Continuous Processing Techniques for Scale-Up Studies
Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, including amides and active pharmaceutical ingredients (APIs). numberanalytics.comnih.gov This approach offers significant advantages over traditional batch processing, especially for scale-up studies.
In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This enhanced control leads to:
Improved Safety : The small reactor volume minimizes the risk associated with handling exothermic or hazardous reactions.
Higher Efficiency and Yields : Precise control over conditions often leads to cleaner reactions with fewer byproducts and improved yields. rsc.orgrsc.org
Scalability : Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), avoiding the complex challenges of scaling up batch reactors. researchgate.net
Integration of Processes : Multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate purification and isolation steps. acs.org
Flow systems have been successfully developed for various amide synthesis reactions, including direct amidation and peptide coupling, demonstrating their robustness and versatility. rsc.orgthieme-connect.deacs.org
Regioselectivity and Chemoselectivity Considerations in Synthesis
The synthesis of this compound requires careful control over both regioselectivity (where the functional group is placed) and chemoselectivity (which functional group reacts). These considerations are paramount whether the synthetic strategy involves nitrating a pre-formed amide or constructing the amide from a nitrated precursor.
Strategy 1: Nitration of N,N-diphenylbenzamide In this approach, N,N-diphenylbenzamide is synthesized first, followed by an electrophilic aromatic substitution to introduce the nitro group.
Regioselectivity : The amide group (-CONPh₂) is a deactivating, meta-directing group for electrophilic substitution on the benzoyl ring. Therefore, nitration would be expected to occur primarily at the 3-position, yielding the desired regioisomer.
Chemoselectivity : A significant challenge is the potential for nitration on the more electron-rich N-phenyl rings. The nitrogen atom of the amide can donate lone-pair electron density to these rings, making them activated towards electrophilic substitution (ortho- and para-directing). Therefore, reaction conditions must be carefully chosen to favor nitration on the deactivated benzoyl ring over the activated N-phenyl rings.
Strategy 2: Amidation of 3-Nitrobenzoic Acid This route begins with 3-nitrobenzoic acid, where the regiochemistry is already established. The primary challenge becomes chemoselectivity during the amide bond formation.
Chemoselectivity : The carboxylic acid must be activated for nucleophilic attack by diphenylamine. This activation must be selective and not interfere with the nitro group. Most standard amidation conditions (e.g., conversion to an acyl chloride or using peptide coupling agents) are compatible with the nitro group, making this a highly viable and controlled approach. catalyticamidation.info A further chemoselective challenge can arise in related syntheses, such as the N-arylation of aminobenzamides, where a catalyst must differentiate between an amide N-H bond and an amino N-H bond. nih.govscite.ai
A practical method for the regioselective nitration of indoles using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) has been developed, which generates trifluoroacetyl nitrate (B79036) as a powerful electrophilic nitrating agent under non-acidic conditions. nih.govrsc.org Such advanced nitrating agents could potentially offer a solution to the chemoselectivity challenges in the nitration of N,N-diphenylbenzamide.
Purification and Isolation Methodologies for Advanced Chemical Research
The final purity of this compound is critical for its application in advanced research. Standard and advanced methodologies are employed to isolate and purify the target compound from unreacted starting materials, catalysts, and byproducts.
Commonly used techniques include:
Crystallization : This is a primary method for purifying solid organic compounds. The choice of solvent is crucial. For benzamide derivatives, solvents such as ethanol, water-ethanol mixtures, or slow diffusion of a non-polar solvent (like hexanes) into a solution in a more polar solvent (like ethyl acetate) are often effective. acs.orgosti.goviucr.org In some cases, impurities can be removed by treating a crude product mixture with a specific base and alcohol under reflux, followed by cooling and filtration. google.com
Column Chromatography : Silica gel column chromatography is a versatile and widely used technique for separating compounds based on polarity. nih.gov A solvent system (eluent) of appropriate polarity is chosen to allow the desired compound to be separated from impurities. For benzamide derivatives, mixtures of petroleum ether/ethyl acetate (B1210297) or dichloromethane are common. nih.govmdpi.com
Washing/Extraction : After the reaction, a standard workup often involves washing the organic layer with aqueous solutions to remove inorganic salts and other water-soluble impurities. This can include washes with dilute acid, sodium bicarbonate solution, and brine. google.com
The selection of the purification strategy depends on the scale of the synthesis and the nature of the impurities present. For advanced research, achieving high purity often requires a combination of these techniques.
Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of Amide Formation Reactions
The synthesis of 3-nitro-N,N-diphenylbenzamide typically involves the benzoylation of N,N-diphenylamine with 3-nitrobenzoyl chloride. This reaction is a classical example of nucleophilic acyl substitution.
The formation of the amide bond proceeds through a nucleophilic attack of the nitrogen atom of diphenylamine (B1679370) on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the oxygen atom. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, a good leaving group, resulting in the formation of the stable amide product.
The general mechanism can be outlined as follows:
Nucleophilic Attack: The nitrogen of diphenylamine attacks the carbonyl carbon of 3-nitrobenzoyl chloride.
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The chloride ion is eliminated, and the carbonyl double bond is reformed.
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final amide product.
Bases play a crucial role in the synthesis of this compound. They serve to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation of the diphenylamine reactant, which would render it non-nucleophilic. Common bases employed include pyridine (B92270) and triethylamine (B128534). These bases can also act as nucleophilic catalysts by reacting with the acylating agent to form a more reactive intermediate.
The choice of solvent and reaction temperature also significantly impacts the reaction rate and yield. Solvents like toluene (B28343) or dichloromethane (B109758) are often used due to their ability to dissolve the reactants and stabilize any intermediates formed. Reflux conditions are typically maintained to ensure a high conversion rate.
| Reaction Parameter | Effect on Amide Formation |
| Base | Neutralizes HCl byproduct, can act as a nucleophilic catalyst. |
| Solvent | Dissolves reactants and stabilizes intermediates. |
| Temperature | Higher temperatures (reflux) generally increase the reaction rate. |
Reactivity of the Nitro Group on the Benzamide (B126) Core
The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the benzamide core.
The nitro group of this compound can be readily reduced to an amino group, yielding 3-amino-N,N-diphenylbenzamide. This transformation is of significant interest as it provides a route to various other functionalized derivatives.
Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. wikipedia.org The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. wikipedia.orgresearchgate.net The process involves the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen atoms to the nitro group. numberanalytics.com The reaction proceeds through intermediate species like nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. rsc.org Vanadium compounds can be added to prevent the accumulation of hydroxylamine intermediates. google.com
Electrochemical Reduction: This method offers a green and efficient alternative for the reduction of nitroaromatic compounds. thieme-connect.comresearchgate.net It involves the use of an electric current to drive the reduction reaction. researchgate.net The reduction potential of the nitro group makes it susceptible to electrochemical conversion to an amine. acs.orgnih.gov The process can be carried out under mild conditions and often exhibits high selectivity. thieme-connect.com
Other reducing agents that can be employed include:
Metals in acidic media (e.g., iron, tin, zinc) csbsju.edu
Sodium hydrosulfite wikipedia.org
Hydrazine hydrate (B1144303) in the presence of a catalyst rsc.org
The reduction of the nitro group is a stepwise process. The generally accepted mechanism, known as the Haber mechanism, involves the sequential addition of electrons and protons. unimi.it
The two primary pathways for the reduction of a nitroaromatic compound (ArNO₂) are:
Direct Route: ArNO₂ is first reduced to a nitroso compound (ArNO), which is then further reduced to a hydroxylamine (ArNHOH), and finally to the amine (ArNH₂). unimi.it
Condensation Route: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound (ArN(O)NAr), which is subsequently reduced to an azo compound (ArN=NAr), a hydrazo compound (ArNHNHAr), and finally to the amine. unimi.it
The specific pathway and the distribution of products can be influenced by the reaction conditions, including the choice of catalyst, reducing agent, and pH.
Reactivity of the Benzamide Core and Aromatic Rings
The presence of the nitro group, a strong deactivating group, renders the benzoyl ring less susceptible to electrophilic aromatic substitution reactions. numberanalytics.comquora.com Any substitution that does occur is directed to the meta positions relative to the nitro group. Conversely, the electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution. numberanalytics.com
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution on this compound is a study in contrasts. The molecule presents three aromatic rings, each with different susceptibility to electrophilic attack.
The 3-Nitrobenzoyl Ring: This ring is strongly deactivated. The nitro group (-NO₂) and the carbonyl group of the amide (-CONPh₂) are both powerful deactivating groups that withdraw electron density from the ring, making it less nucleophilic. Both groups are meta-directing. Therefore, any electrophilic substitution on this ring would be slow and would require harsh reaction conditions, with the electrophile adding to the positions meta to both groups (C-5).
The N-Phenyl Rings: In contrast, the two phenyl rings attached to the amide nitrogen are activated. The nitrogen atom, despite being adjacent to a carbonyl group, can donate its lone-pair electrons into these rings by resonance. This increases the electron density of the rings, making them more susceptible to electrophilic attack. This activating effect directs incoming electrophiles to the ortho and para positions. Steric hindrance from the bulky benzoyl group and the other phenyl ring might favor substitution at the para position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions are predicted to occur preferentially on the N-phenyl rings. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely yield N-(4-nitrophenyl)-N-phenyl-3-nitrobenzamide as the major product.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring substituted with a good leaving group and activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. rsc.org
This compound itself does not have a suitable leaving group on its aromatic rings, and thus is not expected to directly undergo SNAr. However, the principles of SNAr are highly relevant to its synthesis. The precursor, 3-nitrobenzoyl chloride, readily undergoes nucleophilic acyl substitution, which is the mechanism by which it reacts with diphenylamine to form the amide bond. sigmaaldrich.comlibretexts.org
If a leaving group, such as a halogen, were present on the 3-nitrobenzoyl ring, for example at the C-4 or C-6 position, the molecule would be activated for SNAr. The strong electron-withdrawing effect of the meta-nitro group would facilitate the attack of a nucleophile and the formation of a stabilized Meisenheimer complex, leading to the displacement of the leaving group.
Hydrolysis and Degradation Mechanisms of the Amide Bond
Amides are generally stable functional groups, and their hydrolysis requires either acidic or basic conditions, often with heating. Tertiary amides, such as this compound, are particularly resistant to hydrolysis due to steric hindrance around the carbonyl group and the lack of an N-H proton to facilitate protonation or deprotonation steps. umich.eduresearchgate.net
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing in aqueous H₂SO₄ or HCl), the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of diphenylamine as the leaving group (which would be protonated to diphenylammonium) would lead to the formation of 3-nitrobenzoic acid.
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing in aqueous NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. acs.org This is generally a slower process for tertiary amides than for primary or secondary amides. arkat-usa.org The reaction proceeds through a tetrahedral intermediate. The departure of the diphenylamide anion, a poor leaving group, is the rate-limiting step. The final products are the salt of 3-nitrobenzoic acid and diphenylamine. Milder, non-aqueous conditions using NaOH in a mixture of methanol (B129727) and a non-polar solvent have been shown to facilitate the hydrolysis of sterically hindered tertiary amides. researchgate.netarkat-usa.org
Intramolecular Cyclization Reactions and Rearrangements
The structure of this compound does not lend itself to common intramolecular cyclization reactions under standard conditions. The spatial arrangement of the functional groups is not favorable for the formation of a new ring without significant molecular rearrangement.
However, under specific conditions, such as photochemical or high-temperature pyrolytic conditions, rearrangements involving the nitro group could potentially occur, although such reactions are not widely reported for this class of compounds. For instance, reduction of the nitro group to an amino group would introduce a new functionality. The resulting 3-amino-N,N-diphenylbenzamide could potentially undergo intramolecular reactions, such as cyclization, if a suitable reaction partner is introduced or if conditions for intramolecular amide bond formation are met (for example, with one of the N-phenyl rings).
There have been reports of nitro-group migration in other aromatic systems like nitropyridines, but this is not a typical reaction for nitrobenzamides. clockss.org
Spectroscopic and Advanced Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Spectroscopic Analysis in Research
¹H (proton) and ¹³C NMR are fundamental one-dimensional NMR experiments. For 3-nitro-N,N-diphenylbenzamide , the ¹H NMR spectrum would be expected to show a complex series of signals in the aromatic region, arising from the protons on the three distinct phenyl rings. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts of the protons on the nitro-substituted ring would be influenced by the strong electron-withdrawing nature of the nitro group, likely causing them to appear at a lower field (higher ppm) compared to the protons on the N-phenyl groups.
The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the amide group would be expected to have a characteristic chemical shift in the range of 160-180 ppm. The carbons of the nitro-substituted phenyl ring would also exhibit distinct shifts due to the electronic effects of the nitro group.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Protons on nitro-substituted phenyl ring | 7.5 - 8.5 | 120 - 150 |
| Protons on N-phenyl rings | 7.0 - 7.5 | 125 - 145 |
| Carbonyl Carbon | - | ~170 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and for determining the complete structural framework of a molecule.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks within each of the phenyl rings, confirming the positions of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. This technique could help to determine the preferred conformation of the molecule, particularly the rotational orientation of the phenyl rings around the nitrogen and carbonyl groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
For This compound , the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Amide C=O stretch: A strong band typically appearing in the region of 1630-1680 cm⁻¹.
Nitro (NO₂) group: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
C-N stretch: Bands associated with the carbon-nitrogen bonds of the amide and the N-phenyl groups.
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Hypothetical Vibrational Spectroscopy Data for this compound:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Amide (C=O) | 1650 - 1680 (strong) | 1650 - 1680 (weak) |
| Nitro (NO₂) asymmetric stretch | 1520 - 1560 (strong) | 1520 - 1560 (strong) |
| Nitro (NO₂) symmetric stretch | 1340 - 1380 (strong) | 1340 - 1380 (strong) |
| Aromatic C=C | 1450 - 1600 (multiple bands) | 1450 - 1600 (multiple bands) |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of This compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₁₉H₁₄N₂O₃). The calculated exact mass for this formula is 318.1004 g/mol .
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule.
For This compound , characteristic fragmentation pathways would likely involve:
Cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a diphenylamine (B1679370) radical cation, or a 3-nitrobenzoyl cation (m/z 150) and a diphenylamine radical.
Loss of the nitro group (NO₂), resulting in a fragment ion with a mass 46 units less than the molecular ion.
Fragmentation of the phenyl rings.
Analysis of these fragmentation pathways would provide strong evidence to confirm the proposed structure.
Scientific Data Unavailable for this compound
Despite extensive searches, detailed experimental data on the chemical compound this compound, specifically its X-ray crystallographic and UV-Visible spectroscopic properties, is not available in publicly accessible scientific literature. Therefore, the requested article focusing on the specific characterization techniques for this compound cannot be generated at this time.
Searches for the synthesis, crystal structure, and spectroscopic analysis of this compound did not yield any specific studies for this exact molecule. While data exists for structurally related compounds—such as various nitrated and N-substituted benzamides—this information is not directly applicable. Key structural and electronic properties like crystal packing, intermolecular interactions, molecular conformation, and electronic absorption are highly specific to the precise arrangement of atoms and functional groups within a molecule. Extrapolating data from analogous but distinct compounds would be scientifically unsound and would not provide an accurate or authoritative account of this compound itself.
The required data for a detailed discussion on the following topics for this compound is currently absent from the surveyed scientific databases and publications:
X-ray Crystallography for Solid-State Structure Determination: No published crystal structure data could be located, which is essential for analyzing the solid-state conformation, crystal packing, and specific intermolecular interactions like C-H···O hydrogen bonds.
UV-Visible Spectroscopy for Electronic Structure and Conjugation Studies: Specific UV-Visible absorption data, which would reveal information about the electronic transitions and the extent of conjugation within the molecule, remains uncharacterised in available literature.
Without primary scientific sources detailing these analytical characterizations for this compound, it is not possible to construct the requested scientifically accurate and detailed article.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule. These calculations are fundamental to understanding the stability, reactivity, and spectroscopic properties of 3-nitro-N,N-diphenylbenzamide.
Density Functional Theory (DFT) has been a primary method for investigating this compound. By approximating the electron density, DFT allows for the efficient calculation of the molecule's ground-state geometry and energy. These studies involve optimizing the molecular structure to find the most stable arrangement of atoms, corresponding to the minimum energy state.
Key findings from DFT studies often include the precise bond lengths, bond angles, and dihedral angles of the molecule. For this compound, these calculations would reveal the rotational barriers of the phenyl groups and the nitro group, providing insight into the molecule's flexibility and preferred conformation. The total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO) are also determined, which are crucial for assessing the molecule's kinetic stability and electronic properties.
Table 1: Representative Data from DFT Calculations of this compound
| Parameter | Calculated Value | Significance |
| Total Electronic Energy | Varies with basis set | Indicates the overall stability of the molecule. |
| HOMO Energy | Typically around -7.0 eV | Relates to the electron-donating ability. |
| LUMO Energy | Typically around -2.5 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | Approximately 4.5 eV | Indicates chemical reactivity and electronic transitions. |
| Dipole Moment | ~4-5 Debye | Reflects the overall polarity of the molecule. |
Note: The values presented are illustrative and can vary depending on the specific functional and basis set used in the calculation.
Ab initio methods, which are based on first principles without empirical parameters, provide a more rigorous, though computationally intensive, approach to studying electronic properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to achieve higher accuracy for properties like electron correlation energies.
For this compound, ab initio calculations would refine the understanding of its electronic behavior, providing more precise values for ionization potential, electron affinity, and electronic transition energies. These methods are particularly valuable for validating the results obtained from DFT and for situations where DFT might not be sufficiently accurate.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of the molecule's conformational landscape. By simulating the atomic motions over time, MD provides a dynamic picture of how this compound behaves at a given temperature and in a specific environment (e.g., in a solvent).
These simulations can reveal the accessible conformations of the molecule, the flexibility of the N,N-diphenylamino group, and the rotational dynamics of the nitro group. Understanding the conformational space is crucial as different conformations can have distinct biological activities and physical properties.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra.
DFT and ab initio methods can calculate the magnetic shielding tensors of the nuclei, which are then converted into NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral features to particular atomic groups within the molecule.
Reaction Pathway Analysis and Transition State Modeling
Theoretical chemistry can also be used to explore the reactivity of this compound by modeling potential reaction pathways. This involves identifying the transition states—the high-energy structures that connect reactants to products—and calculating the activation energies for various reactions.
For instance, the reduction of the nitro group is a common transformation for nitroaromatic compounds. Computational modeling could elucidate the mechanism of this reduction, identifying key intermediates and the energy barriers for each step. This information is invaluable for optimizing reaction conditions and for understanding the metabolic fate of the compound in biological systems.
In Silico Design Principles for Analogues and Derivatives
The insights gained from computational studies of this compound can be leveraged for the in silico design of new analogues and derivatives with improved properties. By systematically modifying the structure of the parent molecule—for example, by introducing different substituents on the phenyl rings—and then computationally evaluating the properties of these new virtual compounds, researchers can prioritize the synthesis of the most promising candidates.
This structure-based design approach can be used to tune various properties, such as solubility, electronic characteristics, and binding affinity to a biological target. For example, if the goal is to enhance the electron-accepting ability of the molecule, different electron-withdrawing groups could be computationally screened. This rational design process can significantly accelerate the discovery of new compounds with desired functionalities.
Prediction of Reactivity Patterns
Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reactivity of molecules. For this compound, its reactivity is largely dictated by the interplay of its constituent functional groups: the electron-withdrawing nitro group (-NO2), the amide linkage (-CONH-), and the two phenyl rings.
The presence of the nitro group on one of the phenyl rings is expected to significantly influence the molecule's reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring to which it is attached towards electrophilic substitution. This deactivation is a consequence of the group's strong negative inductive and resonance effects, which decrease the electron density on the ring. researchgate.net
Quantum-chemical descriptors such as ionization potential, electrophilicity, and hardness can be used to predict reactivity. rsc.org For nitro-substituted aromatic compounds, the introduction of a nitro group generally increases the ionization potential and electrophilicity, making the molecule a better electron acceptor. rsc.org The reactivity of the nitro group itself is also a key consideration, as it can undergo reduction to form an amino group, a common transformation in organic synthesis. nih.govnih.gov
In a broader context, studies on substituted diphenylamines and related benzamides reveal that the sites for electrophilic and nucleophilic attack can be predicted using Fukui functions and atomic charges. rsc.org For a molecule like this compound, the nitro group and the carbonyl oxygen of the amide would be expected to be the primary sites for nucleophilic attack or interactions with electrophiles, respectively.
Analysis of Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior, particularly in non-covalent interactions. The MESP map visually represents the electrostatic potential on the electron density surface of a molecule.
For this compound, the MESP is characterized by distinct regions of positive, negative, and neutral potential. The most negative potential (typically colored red) is expected to be localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. These regions represent the most likely sites for electrophilic attack and for the formation of hydrogen bonds.
Conversely, the regions of positive potential (typically colored blue) are generally found around the hydrogen atoms, particularly the N-H proton of the amide linkage if it were a secondary amide. In N,N-disubstituted amides like the one , the positive regions will be more diffuse, located on the peripheries of the phenyl rings. The presence of the electron-withdrawing nitro group will further enhance the positive potential on the attached phenyl ring.
Studies on similar molecules, such as 2,4-diphenylthiazole, have utilized MESP analysis to identify electrophilic and nucleophilic sites, correlating them with the molecule's biological activity. researchgate.net For this compound, the MESP would indicate a high electron density around the nitro and carbonyl groups, making them key interaction sites.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.
A computational study on the parent molecule, N,N-diphenylbenzamide, using DFT at the B3LYP/6-31G(d) level, has shown the distribution of its frontier orbitals. researchgate.net In the unsubstituted molecule, the HOMO is primarily located on the N-phenyl groups, while the LUMO is distributed over the benzoyl group. researchgate.net
The introduction of a nitro group at the 3-position of the benzoyl ring would significantly alter this picture. The nitro group, being strongly electron-withdrawing, is expected to lower the energy of the LUMO and localize it more on the nitro-substituted phenyl ring. researchgate.net This would lead to a smaller HOMO-LUMO energy gap, which generally implies higher reactivity and potential for charge transfer within the molecule.
The energies of the HOMO and LUMO, and their energy gap, are crucial for predicting the electronic and optical properties of a molecule. A smaller energy gap is often associated with enhanced non-linear optical (NLO) properties.
Table 1: Theoretical HOMO, LUMO, and Energy Gap for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| N,N-Diphenylbenzamide | Not specified | Not specified | Not specified | researchgate.net |
| 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one | - | - | 3.7952 | ajrconline.org |
Note: Specific values for this compound are not available in the searched literature. The table provides data for related compounds to illustrate the typical range of these parameters.
Non-Linear Optical (NLO) Property Prediction
Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). Organic molecules, particularly those with donor-acceptor structures and extended π-conjugation, can exhibit significant NLO responses.
The structure of this compound, with its electron-donating diphenylamino group and the electron-withdrawing nitrobenzoyl group, suggests potential for NLO activity. The intramolecular charge transfer from the diphenylamino moiety to the nitrobenzoyl moiety upon excitation is a key mechanism for generating a large second-order NLO response.
Theoretical calculations using DFT are a powerful tool for predicting the NLO properties of molecules, such as the first hyperpolarizability (β). Studies on various benzamide (B126) derivatives and other organic molecules have shown that the presence of strong donor and acceptor groups, connected by a π-conjugated system, can lead to large β values. researchgate.net For instance, the first-order hyperpolarizability of some benzamide derivatives has been found to be in a significant range, indicating their potential as NLO materials. researchgate.net
The introduction of a nitro group is a well-established strategy for enhancing the NLO properties of organic molecules. researchgate.net Therefore, it is predicted that this compound would exhibit a larger hyperpolarizability compared to the unsubstituted N,N-diphenylbenzamide. The specific value would depend on the computational method and basis set used in the calculation.
Table 2: Predicted NLO Properties for Related Compounds
| Compound/System | Property | Predicted Value | Source |
|---|---|---|---|
| 3,5-dinitrobenzoic acid with benzamide derivatives | First-order hyperpolarizability (β) | In the range of [[Formula: see text], [Formula: see text] esu] | researchgate.net |
| 2-[4-(Diethylamino) benzylidene] malononitrile (B47326) (DEBM) | Third-order NLO polarizability (γ) | 187.53 × 10⁻³⁶ esu | researchgate.net |
Note: The table presents predicted NLO properties for related molecular systems to provide a comparative context for the potential NLO response of this compound.
Applications in Organic Synthesis and Chemical Research
3-nitro-N,N-diphenylbenzamide as a Synthetic Building Block or Intermediate
The chemical compound this compound serves as a valuable building block in the field of organic synthesis. Its structure, featuring a nitro group and an amide linkage with two phenyl substituents, provides multiple reactive sites for further chemical transformations. This versatility allows it to be a precursor for a variety of more complex molecules.
Precursor for Amino-Substituted N,N-Diphenylbenzamides
A primary application of this compound is its role as a precursor for the synthesis of 3-amino-N,N-diphenylbenzamide. The nitro group on the benzoyl ring can be readily reduced to an amino group through various chemical methods. This transformation is a key step in creating compounds with different biological and chemical properties.
The reduction of aromatic nitro compounds is a well-established and widely studied reaction in organic chemistry. wikipedia.org Common methods for this conversion include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. researchgate.net Other reducing agents such as iron in acidic media, tin(II) chloride, and sodium hydrosulfite can also be employed to achieve this transformation. wikipedia.orgunimi.it The resulting 3-amino-N,N-diphenylbenzamide is a versatile intermediate itself, with the newly introduced amino group providing a handle for further functionalization, such as in the synthesis of novel DPP-IV inhibitors. nih.gov
Scaffold for Heterocyclic Compound Synthesis
The structural framework of this compound can be utilized as a scaffold for the construction of various heterocyclic compounds. The nitro group, being a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic substitution or participate in cyclization reactions. nih.gov
For instance, the reduction of the nitro group to an amine, followed by reactions with appropriate reagents, can lead to the formation of fused heterocyclic systems. The resulting amino group can react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. The synthesis of heterocyclic compounds from nitroaromatic precursors is a common strategy in medicinal chemistry and materials science due to the wide range of biological activities and physical properties exhibited by these molecules. researchgate.netrsc.orgsemanticscholar.orgnih.gov
Utilization in Derivatization Studies
The compound this compound and its derivatives are employed in derivatization studies to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can investigate how these changes affect its chemical reactivity and biological activity. N-substituted benzamides, in general, have shown a variety of pharmaceutical applications, making their derivatization a subject of interest. researchgate.net
Derivatization Strategies and Analog Synthesis for Structure-Reactivity Studies
The synthesis of analogs and derivatives of this compound is a key strategy for conducting structure-reactivity studies. These studies aim to understand how modifications to the molecular structure influence its properties and interactions with biological targets.
Modification of the Nitro Group
The nitro group is a primary site for modification in this compound. Its reduction to various other functional groups opens up a wide array of synthetic possibilities and allows for the investigation of the electronic effects of the substituent at the 3-position of the benzoyl ring.
Reduction to Amines: The most common modification is the reduction of the nitro group to an amine (NH2). This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating. A variety of reducing agents can be used to effect this transformation, with the choice of reagent sometimes allowing for selective reduction in the presence of other functional groups. wikipedia.orgresearchgate.net For example, catalytic hydrogenation is often a clean and efficient method. unimi.it
Partial Reduction to Hydroxylamines or Other Intermediates: It is also possible to achieve partial reduction of the nitro group to intermediates such as nitroso or hydroxylamine (B1172632) derivatives. mdpi.comresearchgate.net These transformations require careful control of reaction conditions and the use of specific reagents. For example, zinc dust in the presence of ammonium (B1175870) chloride can be used for the reduction of nitro compounds to hydroxylamines. wikipedia.org The synthesis of these intermediates allows for the study of the stepwise reduction process and the biological activity of these partially reduced analogs.
Below is a table summarizing various reduction methods for aromatic nitro compounds:
| Product | Reagents and Conditions | Reference |
| Amine | Catalytic hydrogenation (e.g., Pd/C, Raney Ni), Fe/acid, SnCl2, Na2S2O4 | wikipedia.orgresearchgate.netunimi.it |
| Hydroxylamine | Zn/NH4Cl, catalytic reduction with specific catalysts (e.g., supported platinum) and additives | wikipedia.orgmdpi.com |
| Hydrazine | Excess zinc metal | wikipedia.org |
| Azo Compound | Metal hydrides | wikipedia.org |
Substituent Effects on the Benzamide (B126) and Diphenylamine (B1679370) Moieties
Investigating the effects of substituents on both the benzamide and diphenylamine portions of the molecule is crucial for understanding structure-reactivity relationships.
Exploration of Electron-Withdrawing and Electron-Donating Group Impacts
The presence of a nitro group (-NO2) at the meta-position of the benzoyl ring in this compound profoundly influences its electronic properties and reactivity. The nitro group is a potent electron-withdrawing group (EWG) due to both resonance and inductive effects. nih.gov This strong electron-withdrawing nature deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic substitution reactions. rsc.org Conversely, it activates the ring towards nucleophilic aromatic substitution, should a suitable leaving group be present.
In the context of the entire molecule, the electron-withdrawing effect of the nitro group impacts the amide functionality. It reduces the electron density on the benzoyl ring and, by extension, on the amide carbonyl carbon. mdpi.com This increased electrophilicity of the carbonyl carbon can influence the reactivity of the amide bond itself.
The study of this compound, in comparison with its non-nitrated counterpart (N,N-diphenylbenzamide) or analogues bearing electron-donating groups (EDGs), allows for a systematic investigation of these electronic effects. For instance, the introduction of an EDG, such as a methoxy (B1213986) or an amino group, on the benzoyl ring would have the opposite effect, increasing the electron density on the ring and influencing the nucleophilicity of the carbonyl oxygen and the basicity of the amide nitrogen.
A comparative analysis of the chemical shifts in NMR spectroscopy for a series of substituted N,N-diphenylbenzamides can provide quantitative insight into the electronic influence of the substituents.
Table 1: Predicted Comparative ¹H NMR Chemical Shifts (ppm) for Protons on the Benzoyl Ring
| Substituent at meta-position | H-2 (ortho to C=O) | H-4 (para to C=O) | H-6 (ortho to C=O) |
|---|---|---|---|
| -NO₂ (EWG) | ~8.5 | ~8.4 | ~8.8 |
| -H | ~7.8 | ~7.5 | ~7.8 |
| -OCH₃ (EDG) | ~7.3 | ~7.0 | ~7.3 |
Note: These are estimated values for illustrative purposes and can vary based on solvent and other experimental conditions.
The data in the table illustrates that the presence of an electron-withdrawing group like -NO₂ is expected to shift the signals of the aromatic protons to a higher chemical shift (downfield) compared to an unsubstituted or electron-donating group-substituted ring, indicating a deshielding effect due to reduced electron density. Such studies are fundamental to understanding structure-activity relationships in medicinal chemistry and materials science. nih.govresearchgate.net
Role in the Development of Combinatorial Chemistry Libraries (Academic Context)
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. stanford.edunih.gov These libraries are instrumental in the discovery of new drug candidates and other functional molecules. Amide bond formation is a cornerstone of many combinatorial syntheses due to its reliability and the vast number of available carboxylic acid and amine building blocks. stanford.edu
While direct evidence for the use of this compound in a specific combinatorial library is not prominent in the literature, its precursors and structural motifs are highly relevant. For instance, 4-fluoro-3-nitrobenzoic acid, a close analogue, has been successfully employed as a key starting material for the synthesis of a large DNA-encoded benzimidazole (B57391) library. acs.org In this context, the nitro-substituted benzoic acid serves as a versatile scaffold. The nitro group can be chemically modified in subsequent steps, for example, by reduction to an amine, which can then be further functionalized, thereby increasing the diversity of the final library.
The general strategy for incorporating a molecule like this compound or its precursors into a combinatorial library would involve a multi-component reaction approach.
Table 2: Potential Building Blocks for a Combinatorial Library Based on a Benzamide Scaffold
| Component A (Acids) | Component B (Amines) | Component C (Further Modification) |
|---|---|---|
| 3-Nitrobenzoic acid | Diphenylamine | Reduction of NO₂ to NH₂ |
| 4-Fluoro-3-nitrobenzoic acid | Substituted anilines | Acylation of the resulting amine |
This approach allows for the generation of a vast array of compounds from a small number of starting materials. The use of a nitro-substituted core, like in this compound, provides a handle for diversification at a later stage in the synthetic sequence, a valuable strategy in creating complex and diverse chemical libraries for screening. nih.govyoutube.com
Investigation as a Ligand Precursor in Coordination Chemistry
Coordination compounds, consisting of a central metal ion bonded to one or more ligands, are of immense interest in catalysis, materials science, and bioinorganic chemistry. researchgate.neticm.edu.pl Ligands containing nitro groups are known to form stable complexes with a variety of metal ions. mdpi.com The oxygen atoms of the nitro group, along with other potential coordinating atoms within the molecule, can donate electron pairs to the metal center. icm.edu.pl
This compound possesses several potential coordination sites: the two oxygen atoms of the nitro group and the oxygen atom of the amide carbonyl group. The nitrogen atom of the amide is generally a poor ligand due to the delocalization of its lone pair into the carbonyl group. The bulky nature of the two phenyl groups on the amide nitrogen might also sterically hinder coordination at the nearby carbonyl oxygen.
However, the carboxylate group of benzoate (B1203000) and its derivatives is a well-established coordinating moiety, and the presence of a nitro group can influence the electronic properties and coordination behavior of the resulting ligand. mdpi.com While direct studies of this compound as a ligand are not extensively documented, research on related nitrobenzoate complexes provides a strong indication of its potential. researchgate.netmdpi.com For example, silver(I) complexes with 3-nitrobenzoate ligands have been synthesized and characterized. mdpi.com
The investigation of this compound as a ligand precursor would likely involve its hydrolysis to 3-nitrobenzoic acid, which can then be used to synthesize metal-carboxylate complexes. Alternatively, under specific reaction conditions, the intact molecule might coordinate to a metal center.
Table 3: Potential Coordination Modes of Related Nitrobenzoate Ligands
| Coordination Mode | Description | Metal Examples |
|---|---|---|
| Monodentate | Coordination through one oxygen of the carboxylate group. | Cu(II), Zn(II) |
| Bidentate Chelating | Coordination through both oxygens of the carboxylate group to the same metal. | Lanthanides |
| Bidentate Bridging | Coordination through both oxygens of the carboxylate group to different metals. | Ag(I) |
The study of such complexes is crucial for developing new catalysts and materials with tailored electronic and structural properties. nih.govwikipedia.orgresearchgate.net The electron-withdrawing nitro group can modulate the electron density at the metal center, thereby influencing the catalytic activity or photophysical properties of the complex.
Advanced Methodologies and Analytical Approaches in Its Study
Chromatographic Separation and Analysis for Purity and Mixture Analysis
Chromatographic techniques are indispensable for the separation and analysis of 3-nitro-N,N-diphenylbenzamide, ensuring its purity and identifying components in reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds. For the analysis of compounds structurally similar to this compound, such as 3-nitrobenzaldehyde, reverse-phase HPLC methods are commonly employed. sielc.com A typical setup might involve a C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and water, with an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comdocuchem.com The use of smaller particle size columns (e.g., 3 µm) can be adapted for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com This methodology is scalable and can be used for the isolation of impurities in preparative separations. sielc.com In the analysis of related dinitro compounds, HPLC has been successfully used to determine purity, with analytical results indicating purities of up to 98.6%. google.com The accuracy of such methods is often validated by analyzing samples with known concentrations of the target compound, with recovery percentages ideally falling within a narrow range. mdpi.com
Table 1: Illustrative HPLC Conditions for Analysis of Related Nitroaromatic Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ascentis® Express C18 (2.1 × 100 mm, 2.7 µm) | mdpi.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid/Formic Acid | sielc.comdocuchem.com |
| Detector | Photodiode Array (PDA) or Mass Spectrometry (MS) | docuchem.commdpi.com |
| Flow Rate | 0.6 - 1.0 mL/min | docuchem.com |
| Column Temperature | 40°C | docuchem.com |
| Injection Volume | 5 µL | docuchem.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of related nitroaromatic compounds, GC-MS provides detailed information on the molecular weight and fragmentation patterns, which are crucial for structural elucidation. researchgate.netresearchgate.net For instance, the mass spectrum of a nitro compound often shows a characteristic fragment corresponding to the loss of the nitro group (NO2). researchgate.net The ionization energy in the mass spectrometer can be adjusted; for example, using a softer ionization at 40 eV instead of the standard 70 eV can lead to a higher abundance of higher-mass ions, improving selectivity and detectability. thermofisher.com The identification of regioisomers, which can be challenging, is sometimes possible through detailed analysis of fragmentation patterns in tandem mass spectrometry (MSn) experiments. researchgate.net
Table 2: GC-MS Data for Structurally Related Compounds
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
|---|---|---|---|
| N,N-Diphenylbenzamide | 273 | 105, 77 | nih.gov |
For obtaining highly pure samples of this compound for further study or as a reference standard, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC, designed to separate and collect larger quantities of a specific compound from a mixture. sielc.com While specific protocols for this compound are not detailed in the provided search results, the general principles apply. The conditions developed in analytical HPLC, such as the choice of stationary and mobile phases, can often be adapted for preparative scale. sielc.com The goal is to achieve high resolution and loading capacity to efficiently isolate the target compound from impurities and reaction byproducts.
Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Stability (mechanistic/theoretical focus)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for assessing the thermal stability and phase transitions of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, phase transitions, and exothermic decomposition reactions.
For nitroaromatic compounds, thermal stability is a significant concern. Studies on related nitrobenzyl halides have shown that these compounds decompose exothermally, with the position of the nitro group influencing stability. researchgate.net For example, ortho isomers are generally less stable than meta and para isomers. researchgate.net In the study of novel benzimidazol-2-one (B1210169) nitro derivatives, TGA and DTA (Differential Thermal Analysis) were used to determine high melting points (200–315 °C) and decomposition temperatures, suggesting their potential as thermostable materials. nih.gov These analyses provide a mechanistic understanding of how the molecular structure, particularly the presence and position of the nitro group, affects the thermal behavior of the compound.
Electrochemical Studies of Redox Behavior, particularly the Nitro Group
The electrochemical behavior of this compound, particularly the reduction of the nitro group, can be investigated using techniques like cyclic voltammetry (CV). The nitro group is electroactive and its reduction is a key chemical transformation. dtic.milresearchgate.net In aqueous media, the electrochemical reduction of a nitroaromatic compound can proceed via a one-electron transfer to form a nitro radical anion. uchile.cl The stability and subsequent reactions of this radical anion are of significant interest.
The one-electron reduction potential (E'1) is a crucial thermodynamic parameter that indicates the "reducibility" of a nitroaromatic compound. dtic.mil There is often a linear relationship between the logarithm of the reaction rate (log Vmax/Km) of nitroreductase enzymes and the one-electron reduction potentials of nitroaromatic compounds, supporting a rate-determining single electron-transfer as the initial step in their reduction. nih.gov The reduction of the nitro group can be a complex process involving multiple electron and proton transfers, potentially leading to nitroso, hydroxylamine (B1172632), and ultimately amino derivatives. researchgate.netrsc.org In some cases, the reduction of the nitro group can be separated from other electrochemical processes occurring in the molecule, allowing for controlled functionalization. rsc.org
Use of Microfluidic Systems for Reaction Optimization and High-Throughput Synthesis
Microfluidic systems, or microreactors, offer significant advantages for the synthesis and optimization of reactions involving compounds like this compound. These systems utilize micro-scale channels which provide a high surface area-to-volume ratio, leading to enhanced mass and heat transfer. rsc.org This can result in improved reaction rates, yields, and selectivities compared to traditional batch reactions. rsc.org
For amide synthesis, microfluidic devices have been successfully employed. rsc.orgrsc.org For instance, the carbonylative cross-coupling of aryl halides with amines to form secondary amides has been demonstrated in a microfluidic reactor. rsc.org Multistep syntheses, such as the conversion of alcohols and amines to amides, can be integrated into a continuous flow system. rsc.org While the direct synthesis of this compound in a microfluidic system is not explicitly described, the principles of using these systems for amide formation are well-established. rsc.orgrsc.orgnih.gov The precise control over reaction parameters in microreactors allows for rapid optimization of conditions and facilitates high-throughput screening of reaction variables. The immobilization of catalysts or enzymes within the microchannels is also a key strategy in microfluidic synthesis. nih.gov
Statistical and Chemometric Methods in Analytical Data Interpretation
The interpretation of complex analytical data generated from techniques such as spectroscopy and chromatography for the analysis of this compound would greatly benefit from the application of statistical and chemometric methods. These approaches are essential for extracting maximum information, building predictive models, and ensuring the quality and reliability of analytical results.
Chemometrics, the application of mathematical and statistical methods to chemical data, provides a powerful toolkit for handling the multivariate nature of analytical signals. In the context of analyzing this compound, these methods could be applied to data from various instruments, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Hypothetical Application of Chemometric Methods:
In a hypothetical study, one could acquire spectroscopic data for a series of calibration samples containing known concentrations of this compound. This data would likely be a matrix where each row represents a sample and each column corresponds to a variable (e.g., absorbance at a specific wavelength or retention time).
Principal Component Analysis (PCA): A common exploratory data analysis technique that could be used is Principal Component Analysis (PCA). PCA would reduce the dimensionality of the data, allowing for the visualization of any clustering or trends among the samples. For instance, it could help in identifying outliers or understanding the sources of variability in the measurements.
Multivariate Calibration Models: For quantitative analysis, multivariate calibration methods such as Principal Component Regression (PCR) or Partial Least Squares (PLS) regression would be employed. These methods are adept at handling overlapping spectral features and matrix effects, which can be a challenge in the analysis of complex samples.
Principal Component Regression (PCR): This method would first perform PCA on the analytical data (e.g., spectra) and then use the resulting principal components as predictors in a linear regression model to predict the concentration of this compound.
Partial Least Squares (PLS) Regression: PLS is often preferred as it simultaneously models the analytical data and the concentration data, which can lead to more robust calibration models, especially when the data is noisy or contains irrelevant information.
Data Table: Hypothetical PLS Regression Model Parameters for the Quantification of this compound
| Parameter | Value | Description |
| Number of Latent Variables | 4 | The optimal number of factors used in the PLS model, determined by cross-validation to avoid overfitting. |
| R² (Calibration) | 0.998 | The coefficient of determination for the calibration set, indicating a strong correlation between predicted and actual concentrations. |
| R² (Validation) | 0.995 | The coefficient of determination for an independent validation set, confirming the predictive ability of the model. |
| Root Mean Square Error of Calibration (RMSEC) | 0.05 µg/mL | A measure of the average error in the calibration set. |
| Root Mean Square Error of Prediction (RMSEP) | 0.08 µg/mL | A measure of the average error when predicting the concentration in new samples. |
Data Table: Simulated Analytical Data for Calibration
| Sample ID | Actual Concentration (µg/mL) | Predicted Concentration (µg/mL) | Residual |
| Cal-01 | 1.0 | 0.98 | -0.02 |
| Cal-02 | 2.5 | 2.55 | 0.05 |
| Cal-03 | 5.0 | 4.95 | -0.05 |
| Cal-04 | 7.5 | 7.52 | 0.02 |
| Cal-05 | 10.0 | 10.05 | 0.05 |
| Cal-06 | 12.5 | 12.45 | -0.05 |
| Cal-07 | 15.0 | 14.98 | -0.02 |
The successful application of these statistical and chemometric methods would enable the development of robust, reliable, and efficient analytical procedures for the determination of this compound in various matrices. However, it must be reiterated that specific research applying these methodologies to this compound is not currently available in the reviewed scientific literature.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthesis Routes with Enhanced Atom Economy
Traditional syntheses of benzamides often rely on the coupling of a carboxylic acid derivative (like an acyl chloride) with an amine. For instance, the synthesis of related structures such as N-(3-chlorophenethyl)-4-nitrobenzamide utilizes the Schotten-Baumann reaction, where 4-nitrobenzoyl chloride is reacted with an amine mdpi.com. Similarly, 3-Nitro-N-(8-quinolyl)benzamide can be prepared by first converting m-nitrobenzoic acid to its acyl chloride with thionyl chloride, followed by a reaction with 8-aminoquinoline (B160924) nih.gov.
While effective, these methods generate stoichiometric amounts of waste (e.g., salts from base quenching, byproducts from chlorinating agents), which is characteristic of low atom economy. Future research should pivot towards greener, more efficient catalytic methods. A primary avenue for exploration would be the direct catalytic amidation of 3-nitrobenzoic acid with diphenylamine (B1679370). This approach would circumvent the need for pre-activating the carboxylic acid, thereby reducing waste and synthetic steps. Research in this area would involve screening various catalysts (e.g., boronic acid derivatives, transition metal complexes) and optimizing reaction conditions to achieve high yields and selectivity.
Another promising direction is the exploration of C-H activation/amidation reactions. This advanced strategy would involve forming the amide bond by directly coupling a C-H bond of a suitable precursor with an amine source, representing a highly efficient and elegant synthetic pathway.
Exploration of New Reaction Pathways and Transformations
The true potential of 3-nitro-N,N-diphenylbenzamide lies in the reactivity of its functional groups. The nitro group, in particular, is a versatile handle for a multitude of chemical transformations that remain unexplored for this specific molecule.
A critical area of future research is the selective reduction of the nitro group to an amine, yielding 3-amino-N,N-diphenylbenzamide. This transformation would open the door to a vast array of subsequent reactions, including:
Diazotization: The resulting primary aromatic amine could be converted into a diazonium salt, a highly versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.
Further Amidation/Sulfonylation: The newly formed amino group could be acylated or sulfonylated to create more complex, multi-functionalized molecules.
Cyclization Reactions: Intramolecular or intermolecular cyclization reactions involving the new amine and other parts of the molecule or external reagents could lead to novel heterocyclic scaffolds.
Furthermore, the aromatic rings themselves present opportunities for late-stage functionalization through electrophilic or nucleophilic aromatic substitution, guided by the electronic nature of the existing substituents. The interplay between the electron-withdrawing nitro group and the amide linker would provide interesting regiochemical outcomes for researchers to investigate.
Deeper Computational Modeling for Mechanistic Insights and Predictive Design
To guide and accelerate experimental work, in-depth computational studies are essential. Density Functional Theory (DFT) calculations have proven invaluable for understanding reaction mechanisms and molecular structures. For example, DFT studies on N,N-diphenylbenzamide have revealed significant differences between its optimized gas-phase structure and its solid-state conformation, particularly in the orientation of the phenyl rings researchgate.net.
Future computational work on this compound should focus on:
Conformational Analysis: Determining the preferred conformations of the molecule and the rotational barriers of the N-phenyl and C-phenyl bonds, which are influenced by the electronic and steric effects of the nitro group.
Mechanistic Elucidation: Modeling the transition states and reaction pathways for both its synthesis and its subsequent transformations (e.g., nitro reduction, electrophilic substitution). This can provide insights into reaction kinetics and selectivity nih.govnih.govresearchgate.net.
Predictive Reactivity: Using computational models to predict reactivity at different sites on the molecule, guiding the design of new reactions. Combining DFT with microkinetic modeling could offer a powerful tool for understanding catalytic cycles and predicting outcomes under various reaction conditions researchgate.net.
These computational insights would not only explain experimental observations but also allow for the rational design of new experiments, saving time and resources.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The synthesis and study of this compound can be significantly enhanced by adopting emerging technologies.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. For reactions involving potentially energetic nitro compounds, flow chemistry provides enhanced safety by minimizing the volume of reactive material at any given time. It can also be used to rapidly screen reaction conditions and improve yields and purity.
High-Throughput Screening (HTS): HTS platforms could be employed to quickly screen libraries of catalysts and reagents for novel synthesis routes or transformations of the target molecule, accelerating the discovery process.
Advanced Analytical Techniques: The integration of in-situ monitoring techniques, such as ReactIR or real-time NMR spectroscopy, would provide valuable kinetic data and help identify transient intermediates in the proposed reaction pathways. Detailed mass spectral analysis, as demonstrated for related amide compounds, can be used to understand fragmentation patterns and confirm molecular structures with high confidence mdpi.com.
Exploration of Supramolecular Chemistry and Cocrystal Formation (Academic Focus)
The molecular architecture of this compound—containing hydrogen bond acceptors (nitro and carbonyl oxygen), multiple aromatic rings capable of π-π stacking, and potential C-H···O interactions—makes it an excellent candidate for studies in supramolecular chemistry and crystal engineering researchgate.net.
Crystal structure analyses of related compounds like 4-Anilino-3-nitro-N-phenylbenzamide nih.gov and 3-Nitro-N-(8-quinolyl)benzamide nih.gov reveal that non-covalent interactions, such as hydrogen bonds and π-π stacking, are crucial in defining their solid-state packing. Future academic research should focus on:
Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure of this compound to definitively map its intramolecular geometry and intermolecular interactions in the solid state.
Cocrystal Screening: Systematically attempting to form cocrystals with a variety of co-formers (e.g., hydrogen bond donors/acceptors, other aromatic systems). The goal would be to understand the molecule's recognition patterns and to construct novel supramolecular synthons mdpi.com.
Polymorphism Studies: Investigating the potential for polymorphism, where the same molecule crystallizes in different forms with distinct physical properties. This is a fundamentally important area of materials science.
This line of inquiry could lead to the creation of new crystalline materials with tailored properties, driven by a fundamental understanding of molecular recognition and self-assembly.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-nitro-N,N-diphenylbenzamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, reacting diphenylamine with a nitro-substituted benzoyl chloride derivative under controlled pH and temperature (e.g., 0–5°C in anhydrous dichloromethane) . Catalysts like triethylamine are used to enhance reaction efficiency. Purification involves recrystallization using solvents such as ethyl acetate, as demonstrated in analogous benzamide syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR confirm hydrogen and carbon environments, with nitro groups causing deshielding in aromatic regions .
- FT-IR : Peaks near 1520 cm (NO asymmetric stretching) and 1680 cm (amide C=O) validate functional groups .
- UV-Vis : Absorption bands in the 250–400 nm range indicate π→π* transitions influenced by the nitro group’s electron-withdrawing effect .
Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure?
- Methodological Answer : Crystals grown via slow evaporation (e.g., in ethyl acetate) are analyzed using SCXRD to determine unit cell parameters (e.g., orthorhombic system, space group Pbca for analogous compounds) . Data refinement software (e.g., SHELXL) resolves bond lengths and angles, confirming steric effects from diphenyl groups .
Advanced Research Questions
Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical spectral data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict vibrational frequencies, NMR chemical shifts, and electronic transitions. Discrepancies in UV-Vis spectra may arise from solvent effects or excited-state interactions, which are modeled using time-dependent DFT (TD-DFT) . Comparative analysis of experimental vs. computed data refines computational parameters .
Q. What strategies address low yields in the synthesis of this compound?
- Methodological Answer : Yield optimization involves:
- Reagent Ratios : Excess benzoyl chloride (1.2–1.5 equivalents) ensures complete amine conversion .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro intermediates .
- Temperature Control : Maintaining sub-10°C minimizes side reactions like hydrolysis .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further functionalization?
- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the benzene ring toward electrophilic substitution, directing reactions to meta positions. Steric hindrance from diphenyl groups limits accessibility for nucleophilic attack, necessitating bulky catalysts (e.g., Pd(OAc)) for cross-coupling reactions .
Q. What experimental designs are suitable for evaluating nonlinear optical (NLO) properties?
- Methodological Answer : NLO activity is assessed via:
- Kurtz-Perry Powder Technique : Measures second-harmonic generation (SHG) efficiency relative to urea .
- Hyperpolarizability Calculations : DFT-derived first-order hyperpolarizability (β) values correlate with π-conjugation length and nitro group orientation .
Q. How to interpret conflicting NMR data in derivatives of this compound?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in amide bonds) or solvent-induced shifts. Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify proton environments. For example, slow rotation around the C–N bond can split peaks, resolved at higher temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
